Bufuralol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
Bufuralol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacology of bufuralol hydrochloride. Bufuralol, a non-selective β-adrenergic receptor antagonist with partial agonist activity, has been a subject of significant scientific interest, not only for its therapeutic potential but also as a critical tool in pharmacogenetic research. This document details the history of its development by Hoffmann-La Roche, outlines its chemical synthesis pathways, and presents its pharmacological and pharmacokinetic properties in a structured format. Key experimental protocols for its synthesis and primary in vitro assays are provided to facilitate further research and development.
Discovery and Development
Bufuralol, chemically known as 1-(7-Ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane hydrochloride, was developed by Hoffmann-La Roche in the 1970s.[1] It emerged from a research program focused on a series of benzofuran-2-ethanolamines.[1] The compound was assigned the research code Ro 3-4787.
Early pharmacological studies revealed that bufuralol is a non-selective β-adrenoceptor blocking agent with a potency comparable to that of propranolol.[1][2] A key characteristic of bufuralol is its partial agonist activity, also known as intrinsic sympathomimetic activity.[2] The β-adrenoceptor blocking activity is primarily associated with the (-)-enantiomer.[1]
A pivotal aspect of bufuralol's scientific journey is its role as a probe substrate for the cytochrome P450 enzyme CYP2D6. Its metabolism is highly dependent on the activity of this polymorphic enzyme, leading to its widespread use in phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.
Synthesis Pathway
The chemical synthesis of bufuralol hydrochloride can be achieved through various routes. A common pathway for the racemic mixture starts from 2-ethylphenol. An enantioselective synthesis for the biologically more active (R)-bufuralol has also been developed.
Racemic Synthesis Pathway
A plausible synthetic route to racemic bufuralol is outlined below. This pathway involves the initial formation of a benzofuran ring system followed by the introduction of the ethanolamine side chain.
Caption: Racemic synthesis pathway of bufuralol hydrochloride.
Enantioselective Synthesis of (R)-Bufuralol
An enantioselective synthesis of (R)-bufuralol has been reported, starting from 2-ethylphenol. This route utilizes a dynamic kinetic resolution as a key step to establish the desired stereochemistry.
Pharmacological and Pharmacokinetic Data
Bufuralol's pharmacological and pharmacokinetic properties have been extensively studied. The following tables summarize key quantitative data.
| Parameter | Value | Species | Reference |
| Receptor Selectivity | Non-selective β-adrenergic antagonist | Various | [1][2] |
| Intrinsic Activity | Partial Agonist (Intrinsic Sympathomimetic Activity) | Various | [2] |
| Pharmacokinetic Parameters | |||
| Elimination Half-Life (t½) | Biphasic: ~3-5 hours and >10 hours (polymorphic) | Human | |
| Primary Metabolite | 1'-Hydroxybufuralol | Human | |
| Major Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | Human | |
| Other Metabolizing Enzymes | CYP1A2, CYP2C19 (minor) | Human |
Table 1: Pharmacological and Pharmacokinetic Profile of Bufuralol
Note: Specific Ki or IC50 values for the binding of bufuralol enantiomers to β1 and β2 adrenergic receptors are not consistently reported in the readily available literature. The potency is often described in comparison to propranolol.
Experimental Protocols
Synthesis of Racemic Bufuralol Hydrochloride (Illustrative Protocol)
This protocol is a generalized representation based on common synthetic organic chemistry methods for analogous compounds.
Step 1: Formylation of 2-Ethylphenol
-
To a solution of 2-ethylphenol in a suitable solvent (e.g., chloroform or toluene), add a base (e.g., sodium hydroxide).
-
Heat the mixture and add a formylating agent (e.g., chloroform in the Reimer-Tiemann reaction).
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture and extract the product, 2-hydroxy-3-ethylbenzaldehyde.
-
Purify the product by chromatography or distillation.
Step 2: Darzens Condensation
-
Dissolve 2-hydroxy-3-ethylbenzaldehyde and chloroacetone in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) at a low temperature.
-
Allow the reaction to proceed to form the glycidic ester.
-
Saponify the ester and acidify to induce decarboxylation and cyclization to form 7-ethyl-2-acetylbenzofuran.
-
Purify the product.
Step 3: Bromination
-
Dissolve 7-ethyl-2-acetylbenzofuran in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent (e.g., bromine or N-bromosuccinimide).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate 2-(bromoacetyl)-7-ethylbenzofuran.
Step 4: Amination
-
Dissolve 2-(bromoacetyl)-7-ethylbenzofuran in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add an excess of tert-butylamine.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, remove the excess amine and solvent.
-
Purify the resulting 2-(t-butylaminoacetyl)-7-ethylbenzofuran.
Step 5: Reduction
-
Dissolve the amino-ketone from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction until the ketone is fully reduced to the alcohol, bufuralol.
-
Quench the reaction and extract the product.
Step 6: Salt Formation
-
Dissolve the purified bufuralol base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a miscible solvent.
-
The bufuralol hydrochloride will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
In Vitro Bufuralol 1'-Hydroxylation Assay
This assay is used to determine the activity of CYP2D6 in a given system (e.g., human liver microsomes).
Materials:
-
Pooled human liver microsomes (HLMs)
-
Bufuralol hydrochloride
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a deuterated analog of 1'-hydroxybufuralol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of bufuralol in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs (e.g., final concentration of 0.2-0.5 mg/mL), and bufuralol (at various concentrations to determine kinetics, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.
-
Quantify the metabolite formation against a standard curve and calculate the rate of reaction (e.g., in pmol/min/mg of microsomal protein).
Caption: Experimental workflow for the in vitro bufuralol 1'-hydroxylation assay.
Beta-Adrenergic Receptor Binding Assay (Competitive Binding)
This protocol describes a general method to determine the binding affinity of bufuralol for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2 adrenergic receptors (e.g., from transfected cell lines or tissue preparations).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Bufuralol hydrochloride (as the competitor).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of bufuralol hydrochloride.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of bufuralol or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity on the filters.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of bufuralol.
-
Determine the IC₅₀ value (the concentration of bufuralol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways
Bufuralol, as a β-adrenergic antagonist, primarily modulates signaling pathways downstream of β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like adrenaline and noradrenaline, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Bufuralol competitively inhibits this process. Its partial agonist activity means that in the absence of a full agonist, it can weakly activate this pathway.
Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of bufuralol.
Conclusion
Bufuralol hydrochloride remains a compound of significant interest in pharmacology and drug development. Its discovery as a non-selective β-blocker with partial agonist activity and its subsequent characterization as a key probe for CYP2D6 activity have solidified its place in both clinical and preclinical research. This technical guide provides a foundational understanding of its discovery, a detailed look at its synthesis, and a summary of its core pharmacological properties, intended to support ongoing and future investigations in the field.
References
- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
